Letosteine - 53943-88-7

Letosteine

Catalog Number: EVT-295441
CAS Number: 53943-88-7
Molecular Formula: C10H17NO4S2
Molecular Weight: 279.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Letosteine, chemically known as (R)-2-[[(ethoxycarbonyl)methyl]thio]-ethyl 4-thiazolidinecarboxylate [], is a muco-active drug [, , , ]. While often studied for its therapeutic potential in respiratory diseases, this analysis will focus solely on its scientific research applications.

Synthesis Analysis
  • Carbon-14 Labeling: Involves the carboxylic carbon of the ester function using chloro(1-14C)-acetic acid [].
  • Sulfur-35 Labeling: Utilizes L-(35S)-cysteine to label the thiazolidinyl group [].
  • 9.90 mCi/mMole (366 MBq/mMole) for 35S-Letosteine [].
Chemical Reactions Analysis
  • Ester Group Splitting: The ester group of Letosteine is cleaved [].
  • Thiazolidinyl Ring Cleavage: The thiazolidinyl ring is broken down, yielding cysteine, hypotaurine, taurine, and inorganic sulfate [].
  • Side Chain Metabolism: The side chain of Letosteine is metabolized into 3-(hydroxycarbonylmethylthio)propanoic acid []. This metabolite undergoes further oxidation, resulting in the formation of sulfoxide and sulfone derivatives, which are also found in the urine [].
Mechanism of Action

While the exact mechanism of action of Letosteine is not fully understood, research suggests that it might act as an indirect mucolytic agent []. This suggests its influence lies in affecting the bronchial structures responsible for mucus production rather than directly modifying existing mucus [].

Applications
  • Metabolic Studies: Radiolabeled Letosteine (14C and 35S) allows researchers to track its metabolism and disposition in animal models, like rats, providing insights into its metabolic pathways and excretion routes [].
  • Pharmacokinetic Studies: Studies using 14C-Letosteine in humans have helped determine key pharmacokinetic parameters, including absorption, distribution, metabolism, and elimination []. These studies have shown that Letosteine is well-absorbed after oral administration, with approximately 90% of the dose recovered in the urine [].
Introduction to Letosteine

Historical Context and Discovery of Letosteine

Letosteine (chemical name: 2-[2-(ethoxycarbonylmethylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic mucolytic agent first patented in the early 21st century. Its discovery is credited to Italian pharmacologist Piero del Soldato, who filed the foundational patent (U.S. Patent 6987120) in 2000, assigned to the French-Italian pharmaceutical company Nicox SA [1] [9]. The compound was designed to address limitations of earlier mucolytics, leveraging a thiol-based molecular structure (C~10~H~17~NO~4~S~2~, molar mass 279.37 g/mol) optimized for disrupting disulfide bonds in respiratory mucus [1] [3]. Unlike natural mucolytics (e.g., N-acetylcysteine), Letosteine’s development exemplified targeted drug design to enhance biochemical efficacy while maintaining metabolic stability [7] [9].

The drug’s clinical significance was solidified through a multicenter randomized trial published in 2014, which demonstrated its efficacy in treating sputum thickening in chronic respiratory diseases [1]. This study established Letosteine as a distinct entity within the ATC classification system (code R05CB09), positioning it among modern mucolytic agents developed to improve pulmonary function [3]. Its synthesis pathway—confirmed via chemical identifiers (CAS 53943-88-7; PubChem CID 130843)—reflects deliberate engineering to balance reactivity with bioavailability [1] [9].

Table 1: Key Milestones in Letosteine Development

YearEventSignificance
2000Patent application filed by P. del SoldatoProtection of molecular structure and therapeutic use
2006US Patent 6987120 grantedFormal recognition of pharmaceutical claims
2014Multicenter clinical trial publishedValidation of efficacy in respiratory sputum management
ATC code R05CB09 assignedOfficial classification as a mucolytic agent

Medical Need for Mucolytic Agents in Respiratory Therapeutics

Chronic respiratory diseases—including chronic obstructive pulmonary disease (COPD), asthma, bronchiectasis, and cystic fibrosis—are characterized by pathological mucus hypersecretion. This mucus exhibits abnormal viscoelastic properties due to elevated mucin glycoproteins and DNA polymers, impairing mucociliary clearance and fostering bacterial colonization [2] [4] [8]. In COPD alone, affecting over 300 million globally, mucus plugs contribute to airway obstruction, recurrent infections, and acute exacerbations that accelerate lung function decline [8]. A 2023 meta-analysis confirmed that mucus hyperviscosity increases hospitalization risk by 37% in exacerbations, underscoring the therapeutic imperative [8].

Mucolytics like Letosteine address this unmet need by directly altering mucus biophysics. They hydrolyze disulfide bonds between cysteine residues in mucin polymers, reducing cross-linking and viscosity [4] [7]. Letosteine’s thiol group (–SH) enables nucleophilic attack on sulfur-sulfur bonds, fragmenting mucin aggregates into low-molecular-weight components more easily cleared by cough or ciliary action [2] [7]. Additionally, its antioxidant activity neutralizes reactive oxygen species (ROS) that drive mucus hypersecretion and inflammation in chronic airway diseases [2] [7].

Table 2: Respiratory Conditions with Pathological Mucus and Therapeutic Targets

DiseaseMucus PathologyMucolytic Intervention Point
COPDHyperconcentrated mucins, inflammatory debrisDisruption of mucin disulfide bonds
Cystic FibrosisDNA/F-actin networks, dehydrated secretionsDepolymerization of extracellular polymers
BronchiectasisPurulent sputum, bacterial biofilm formationReduction of viscosity and biofilm adhesion
Chronic BronchitisGoblet cell hyperplasia, excess mucin productionInhibition of hypersecretion and oxidation

The evolution of mucolytics has progressed from broad-spectrum agents (e.g., bromides, acetylcysteine) to targeted molecules like Letosteine. Early mucolytics faced limitations such as poor tolerability (e.g., acetylcysteine’s bronchospasm risk) or narrow applicability (e.g., dornase alfa’s restriction to cystic fibrosis) [4] [6]. Modern agents thus prioritize dual mechanisms—combining mucolysis with anti-inflammatory or antimicrobial effects—to address multifactorial mucus dysfunction [7] [8]. Letosteine exemplifies this advance through its metabolite-mediated modulation of goblet cell activity and ROS scavenging, offering synergistic benefits in chronic bronchopneumopathies [2] [7].

Table 3: Mechanism Comparison of Major Mucolytic Agents

AgentPrimary MechanismLimitationsInnovation in Letosteine
N-AcetylcysteineDisulfide bond reductionBronchospasm risk; foul odorNo bronchospasm reported; neutral odor
Dornase AlfaDNA depolymerizationOnly effective in CFBroad applicability to non-CF conditions
CarbocisteineMucoregulation via sialic acid modulationSlow onset of actionRapid bioavailability (~30–60 minutes)
LetosteineDual disulfide cleavage + antioxidantIntegrated oxidative stress reduction

The biochemical rationale for Letosteine’s design thus responds to decades of clinical evidence: Effective mucus clearance requires not only fragmentation but also mitigation of the inflammatory milieu perpetuating secretion [4] [8]. Its development marks a strategic shift from symptomatic relief to pathophysiology-targeted intervention in respiratory therapeutics.

Compound Names Mentioned:

  • Letosteine
  • N-Acetylcysteine
  • Carbocisteine
  • Erdosteine
  • Dornase Alfa
  • Bromides
  • Hyoscine
  • Chloral Hydrate

Properties

CAS Number

53943-88-7

Product Name

Letosteine

IUPAC Name

2-[2-(2-ethoxy-2-oxoethyl)sulfanylethyl]-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C10H17NO4S2

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14)

InChI Key

IKOCLISPVJZJEA-UHFFFAOYSA-N

SMILES

CCOC(=O)CSCCC1NC(CS1)C(=O)O

Synonyms

Broluidan
letosteine
Viscotiol

Canonical SMILES

CCOC(=O)CSCCC1NC(CS1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.